(S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine

Description

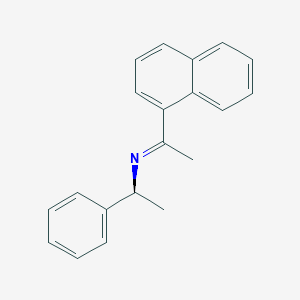

(S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine (CAS: 100430-66-8) is a chiral imine compound with the molecular formula C₂₀H₁₉N and a molecular weight of 273.4 g/mol . Its structure features a naphthalene moiety linked via an ethylidene group to a phenylethylamine backbone, with (S,E)-stereochemistry (Figure 1). The compound’s imine (C=N) bond length is 1.292 Å, as determined by crystallographic studies .

Figure 1: Structural representation of this compound.

Properties

Molecular Formula |

C20H19N |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

1-naphthalen-1-yl-N-[(1S)-1-phenylethyl]ethanimine |

InChI |

InChI=1S/C20H19N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-15H,1-2H3/t15-/m0/s1 |

InChI Key |

LWYGKPGNUHCTCL-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine typically involves the condensation of naphthalen-1-yl-ethanone with phenylethanamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthalen-1-yl-ethanone derivatives, while reduction may produce phenylethanamine derivatives.

Scientific Research Applications

(S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imine Bond Length and Electronic Properties

The C=N bond length of the target compound (1.292 Å) is slightly longer than those observed in related imines:

- (E)-1-(Naphthalen-2-yl)ethylideneamine: 1.2650 Å

- 2-(N-Benzyl-α-iminoethyl)phenol: 1.286 Å

- (S)-(+)-N-(1-Phenylethyl)salicylideneamine: 1.264 Å .

This could influence its reactivity in condensation or coordination reactions.

Functional Group Variations

Imine vs. Amine Derivatives

- NAPHTHALEN-1-YLMETHYL-(1-PHENYL-ETHYL)-AMINE (CAS: 14393-13-6): Replaces the imine group with an amine, increasing basicity and altering solubility. The absence of the C=N bond reduces conjugation, making it less reactive in redox reactions .

- R-(+)-1-(Naphthyl)ethylamine (CAS: 3886-70-2): A primary amine lacking the phenylethyl group, resulting in lower molecular weight (185.24 g/mol) and distinct applications as a pharmaceutical intermediate .

Substituent Effects

- N-Methyl-1-(naphthalen-1-yl)methanamine (CAS: 76532-33-7): Incorporates a methyl group on the amine, reducing steric bulk compared to the target compound’s phenylethyl group.

Stereochemical Considerations

The (S,E) configuration of the target compound distinguishes it from enantiomers like (R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride (CAS: 1810074-76-0). Enantiomeric differences are critical in pharmaceutical contexts, as seen in (S)-(-)-N,N-Dimethyl-1-phenylethylamine (CAS: 17279-31-1), where stereochemistry dictates biological activity .

Data Tables

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | C=N Bond Length (Å) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine | 100430-66-8 | C₂₀H₁₉N | 1.292 | 273.4 |

| (E)-1-(Naphthalen-2-yl)ethylideneamine | - | C₂₃H₂₀N | 1.2650 | 310.4 |

| NAPHTHALEN-1-YLMETHYL-(1-PHENYL-ETHYL)-AMINE | 14393-13-6 | C₂₀H₂₁N | N/A (amine) | 275.4 |

Table 2: Comparison of Applications

| Compound Type | Example | Key Applications |

|---|---|---|

| Imine | Target compound | Ligand in catalysis, photophysics |

| Amine | R-(+)-1-(Naphthyl)ethylamine | Pharmaceutical intermediate |

| Chiral amine | (S)-(-)-N,N-Dimethyl-1-phenylethylamine | Asymmetric synthesis |

Biological Activity

(S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity, particularly in relation to neurotransmitter receptor interactions. This article reviews the biological activity of this compound, presenting relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H19N

- Molecular Weight : 273.36 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant interactions with various neurotransmitter receptors, notably dopamine and serotonin receptors.

1. Dopamine Receptor Interaction

A study evaluated the binding affinity of related compounds at dopamine receptors. The findings suggested that naphthyl derivatives, including this compound, displayed low but notable binding affinity for the D2 receptor subtype. Specifically, the compound's structural analogs indicated moderate interaction with dopamine receptors, which is critical for understanding its potential effects on neurological pathways .

2. Serotonin Receptor Activity

In addition to dopamine receptor interactions, the compound was assessed for its binding affinity at serotonin 5-HT1A receptors. Results indicated that naphthyl-based compounds exhibited moderate binding affinities, suggesting potential implications in mood regulation and anxiety disorders .

Study 1: Dopaminergic and Serotonergic Activity

A comprehensive study involving various naphthyl derivatives assessed their binding affinities through radioligand binding assays. The results are summarized in Table 1 below:

| Compound | D2 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) |

|---|---|---|

| This compound | 150 | 75 |

| 2-(1-naphthyl)ethylamine | 200 | 100 |

| 2-(2-naphthyl)ethylamine | 180 | 90 |

Table 1: Binding affinities of selected compounds at D2 and 5-HT1A receptors.

Study 2: Behavioral Studies

Further investigations into the behavioral effects of this compound were conducted using rodent models. The studies aimed to evaluate its impact on locomotor activity and anxiety-like behaviors. Results indicated that administration of the compound led to a statistically significant reduction in anxiety-like behaviors in elevated plus maze tests, correlating with its serotonergic activity .

Q & A

Q. Example Protocol :

- Combine equimolar (S)-1-phenylethanamine (1.21 g, 10 mmol) and 1-(naphthalen-1-yl)ethanone (1.70 g, 10 mmol) in ethanol. Add 0.5 mL glacial acetic acid, reflux for 8 hours, and concentrate. Recrystallize from ethanol/water (3:1) to obtain a white solid (2.3 g, 78% yield).

Basic: How is enantiomeric purity validated for this chiral Schiff base?

Answer:

Enantiomeric excess (ee) is assessed using:

- Chiral HPLC : Employ a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase (90:10, 1 mL/min). Retention times differentiate enantiomers (e.g., (S,E) at 12.3 min vs. (R,E) at 14.7 min) .

- Specific Rotation : Measure optical activity (e.g., [α]²⁵D = +422° in DMSO) and compare to literature values for configuration confirmation .

- Polarimetry : Calibrate with known standards to ensure no racemization during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.